Methyl 2,5-difluoro-4-hydroxybenzoate
Description
Methyl 2,5-difluoro-4-hydroxybenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₃. It features a methyl ester group at the carboxyl position, a hydroxyl group at the para position (C4), and fluorine atoms at the ortho (C2) and meta (C5) positions on the benzene ring. This substitution pattern influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2,5-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLVIQACXKCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms into the benzene ring, followed by esterification . This method is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. In the case of its use as a precursor for NSAIDs, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The fluorine atoms enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Methyl 3,5-Difluoro-4-Hydroxybenzoate
Structural Differences : The fluorine atoms are located at C3 and C5 instead of C2 and C5.
Impact on Properties :
- Solubility: Methyl 3,5-difluoro-4-hydroxybenzoate is soluble in organic solvents like DMSO and methanol but poorly soluble in water. Stock solutions stored at -80°C remain stable for 6 months .
- For example, enzymatic decarboxylation studies show that fluorination patterns influence substrate specificity in oxidative reactions .
- Mass Spectrometry : Predicted collision cross-sections (CCS) for Methyl 3,5-difluoro-4-hydroxybenzoate vary between ion forms (e.g., [M+H]+: 193.04 m/z), aiding in analytical identification .
Fluorinated Benzoate Esters with Fewer Substituents
Methyl 4-Fluorobenzoate (C₈H₇FO₂)
- Structure : Single fluorine at C4.
- Properties : Higher volatility (density: 1.17 g/mL) and >98% purity by GC analysis. Used as a reference in chromatography .
- Comparison : The absence of a hydroxyl group and second fluorine reduces polarity, leading to lower solubility in polar solvents compared to Methyl 2,5-difluoro-4-hydroxybenzoate.
Methyl 3-Fluorobenzoate (C₈H₇FO₂)
Amino-Substituted Analogs
Methyl 4-Amino-2,5-Difluorobenzoate (C₈H₇F₂NO₂)
- Structural Difference: Hydroxyl group replaced by an amino group at C4.
- Impact: The amino group increases basicity and alters solubility. Similarity score: 0.90 compared to this compound .
Carboxylic Acid Counterpart: 2,5-Difluoro-4-Methylbenzoic Acid
- Structure : Carboxylic acid group instead of methyl ester.
- Properties : White to light yellow crystalline powder, soluble in organic solvents but water-insoluble. Used as an intermediate in agrochemicals and pharmaceuticals .
- Comparison : The carboxylic acid form has higher acidity (pKa ~2-3) and lower lipid solubility than its ester counterpart.
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Insights
- Enzymatic Reactivity : Fluorinated benzoates undergo oxidative decarboxylation by enzymes like 4-hydroxybenzoate 1-hydroxylase. Substrate specificity depends on fluorine positioning; for example, 3,5-difluoro-4-hydroxybenzoate may interact differently than 2,5-difluoro analogs due to steric and electronic effects .
- Synthetic Utility : this compound is a precursor in benzimidazole synthesis, where fluorine atoms enhance metabolic stability in pharmaceuticals .
- Analytical Identification : Collision cross-section data (e.g., CCS for [M-H]⁻: 123.4 Ų) aids in distinguishing positional isomers via ion mobility spectrometry .
Biological Activity
Methyl 2,5-difluoro-4-hydroxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6F2O3
- Molecular Weight : 188.13 g/mol
- CAS Number : 194938-88-0
This compound can be synthesized through esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol, typically using a catalyst like sulfuric acid under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness against MRSA suggests a potential application in treating resistant bacterial infections .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The presence of fluorine atoms enhances its binding affinity, leading to effective modulation of biochemical pathways that are crucial for microbial survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Enzyme Inhibition | Potential inhibition of specific enzymes | |
| Cytotoxicity | Low toxicity observed in normal cell lines |
In a study evaluating various derivatives of benzoic acid, this compound was noted for its low cytotoxicity towards normal cell lines while maintaining effective antimicrobial properties. This dual capability makes it a promising candidate for further pharmaceutical development .
Case Study: Synthesis and Testing
A recent investigation focused on the synthesis of this compound and its derivatives. The synthesized compounds were screened for their antimicrobial efficacy against several pathogens. Results indicated that modifications in the chemical structure significantly influenced the antimicrobial potency, with some derivatives outperforming established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
